5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE
Overview
Description
5-Fluoro-N,2-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.23 g/mol . This compound is characterized by the presence of a fluorine atom, two methyl groups, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE typically involves the reaction of 5-fluoro-2-nitrobenzenesulfonamide with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide , and a catalyst, such as palladium on carbon . The reaction mixture is heated to a specific temperature, usually around 80-100°C , and stirred for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N,2-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents such as or .
Oxidation Reactions: The compound can be oxidized using oxidizing agents like or to form corresponding sulfonic acids.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Common Reagents and Conditions:
Sodium iodide: or for substitution reactions.
Potassium permanganate: or for oxidation reactions.
Hydrogen gas: and for reduction reactions.
Major Products Formed:
Substituted benzenesulfonamides: from substitution reactions.
Sulfonic acids: from oxidation reactions.
Aminobenzenesulfonamides: from reduction reactions.
Scientific Research Applications
Chemistry: 5-Fluoro-N,2-dimethylbenzenesulfonamide is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of sulfonamides. It is also investigated for its potential use as an antimicrobial agent due to its ability to inhibit bacterial growth .
Industry: In the industrial sector, 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers with unique properties .
Mechanism of Action
The mechanism of action of 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds with target proteins, increasing its binding affinity. The sulfonamide group interacts with enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
- N-Fluorobenzenesulfonimide
- N-(2-fluoro-5-nitrophenyl)-2,5-dimethylbenzenesulfonamide
- 5-Fluoro-2-nitrobenzenesulfonamide
Uniqueness: 5-Fluoro-N,2-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and dimethyl groups enhances its reactivity and binding affinity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-fluoro-N,2-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIWQEZGHVFQHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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